molecular formula C24H26N4O2S B2985201 N-(4-isopropylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-77-6

N-(4-isopropylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2985201
CAS RN: 1251615-77-6
M. Wt: 434.56
InChI Key: WGRKZYRJWGJCHX-UHFFFAOYSA-N
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Description

Compounds with a [1,2,4]triazolo[4,3-a]pyridine core are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities . They have been synthesized in various forms and have been found to exhibit antimicrobial , antifungal , and insecticidal activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of these compounds is typically established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically monitored by techniques such as thin-layer chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized via 1H NMR, 13C NMR, IR, and elemental analyses .

Scientific Research Applications

Herbicidal Activity

Compounds similar to N-(4-isopropylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been found to exhibit excellent herbicidal activity. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown to possess potent herbicidal effects on a broad spectrum of vegetation at low application rates, suggesting their efficiency in controlling unwanted plants in agricultural settings (Moran, 2003). Another study indicates that triazolopyrimidine sulfonanilides, specifically designed as acetohydroxyacid synthase inhibitors, display comparable herbicidal activity to existing compounds with an enhanced degradation rate in soil, making them environmentally friendlier options (Chen et al., 2009).

Antimicrobial Activity

The antimicrobial application of these compounds is another significant area of interest. Several studies highlight the synthesis and subsequent evaluation of sulfonamide derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety for their antimicrobial properties. Some derivatives have shown good antifungal activities and insecticidal activity, underlining their potential in pharmaceuticals and pest control (Xu et al., 2017). Moreover, novel heterocyclic compounds containing a sulfonamido moiety have been developed for antibacterial applications, suggesting their effectiveness against bacterial strains and potential for therapeutic use (Azab et al., 2013).

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have shown to act via unique mechanisms relative to currently used drugs .

Future Directions

Given the threat of drug resistance, there is an increasing need to develop alternative treatments, novel agents, that act via unique mechanisms . Compounds with a [1,2,4]triazolo[4,3-a]pyridine core could potentially offer new avenues for drug development.

properties

IUPAC Name

3-methyl-N-[(2-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-17(2)20-11-13-22(14-12-20)28(16-21-9-6-5-8-18(21)3)31(29,30)23-10-7-15-27-19(4)25-26-24(23)27/h5-15,17H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRKZYRJWGJCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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